Cas no 349617-38-5 (ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate)
ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate
- 2-Butenoic acid, 4-[[4-(4-morpholinylsulfonyl)phenyl]amino]-4-oxo-, ethyl ester
- (E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate
- 349617-38-5
- SR-01000247997
- SR-01000247997-1
- F1443-1733
- ethyl (E)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoate
- ETHYL (2E)-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}PROP-2-ENOATE
- AKOS000491617
-
- Inchi: 1S/C16H20N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-8H,2,9-12H2,1H3,(H,17,19)
- InChI Key: IILMTKPJJIHUTL-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C=CC(NC1=CC=C(S(N2CCOCC2)(=O)=O)C=C1)=O
Computed Properties
- Exact Mass: 368.10420754g/mol
- Monoisotopic Mass: 368.10420754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 110Ų
ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1443-1733-2μmol |
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate |
349617-38-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1443-1733-5μmol |
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate |
349617-38-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1443-1733-1mg |
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate |
349617-38-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1443-1733-2mg |
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate |
349617-38-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1443-1733-3mg |
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate |
349617-38-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1443-1733-4mg |
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate |
349617-38-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1443-1733-5mg |
ethyl (2E)-3-{[4-(morpholine-4-sulfonyl)phenyl]carbamoyl}prop-2-enoate |
349617-38-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate
Comprehensive Overview of Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate (CAS No. 349617-38-5)
Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate (CAS No. 349617-38-5) is a specialized organic compound widely recognized for its unique structural features and potential applications in pharmaceutical and chemical research. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities and utility in drug discovery. The presence of both morpholine and sulfonyl groups in its structure enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The compound's molecular formula and structural configuration have attracted significant attention from researchers exploring enzyme inhibition and receptor modulation. Recent studies highlight its potential role in targeting specific biological pathways, particularly in the context of inflammatory diseases and metabolic disorders. Its ethyl ester moiety further contributes to its solubility and bioavailability, making it a candidate for further pharmacological evaluation.
In the realm of organic synthesis, Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate serves as a versatile building block. Its conjugated double bond and carbamoyl group enable participation in various cycloaddition reactions and cross-coupling processes. Researchers are increasingly investigating its utility in constructing heterocyclic frameworks, which are pivotal in developing new therapeutic agents.
From an industrial perspective, this compound aligns with the growing demand for high-value intermediates in fine chemical production. Its synthesis often involves green chemistry principles, such as catalyst optimization and solvent reduction, addressing contemporary concerns about sustainable manufacturing. These aspects resonate with current trends in eco-friendly synthesis and process intensification.
The analytical characterization of Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate typically employs advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity testing. Such rigorous quality control ensures its suitability for high-throughput screening and structure-activity relationship (SAR) studies. These methodologies are critical for researchers investigating its molecular interactions and binding affinities.
Emerging applications of this compound include its exploration in material science, particularly in designing functional polymers with tailored properties. Its aromatic sulfonamide component offers opportunities for creating photoactive materials and sensors, aligning with innovations in smart materials and nanotechnology.
As the scientific community continues to explore multifunctional compounds, Ethyl (2E)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoate stands out for its structural versatility and broad applicability. Future research directions may focus on optimizing its synthetic routes and expanding its utility in bioconjugation and drug delivery systems.
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